molecular formula C23H20ClN7O2S3 B12741010 9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-62-3

9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12741010
CAS No.: 132418-62-3
M. Wt: 558.1 g/mol
InChI Key: ZHYQLYYBVSIJCC-UHFFFAOYSA-N
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Description

The compound “9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, characterized by multiple rings and heteroatoms, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the chlorophenyl and pyrrol-2-ylsulfonyl groups, and final modifications to achieve the desired functional groups. Common synthetic methods may include:

    Cyclization reactions: to form the tetracyclic core.

    Substitution reactions: to introduce the chlorophenyl group.

    Sulfonylation reactions: to attach the pyrrol-2-ylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially altering the sulfur or nitrogen atoms.

    Reduction: Modifying the double bonds or functional groups.

    Substitution: Replacing the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a drug candidate, given its complex structure and potential for specific interactions with biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular membranes: Leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: shares similarities with other tetracyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

132418-62-3

Molecular Formula

C23H20ClN7O2S3

Molecular Weight

558.1 g/mol

IUPAC Name

9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C23H20ClN7O2S3/c1-13-27-28-18-11-26-21(14-5-2-3-6-16(14)24)20-15-8-10-30(12-17(15)35-22(20)31(13)18)23(34)29-36(32,33)19-7-4-9-25-19/h2-7,9,25H,8,10-12H2,1H3,(H,29,34)

InChI Key

ZHYQLYYBVSIJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NS(=O)(=O)C5=CC=CN5)C(=NC2)C6=CC=CC=C6Cl

Origin of Product

United States

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